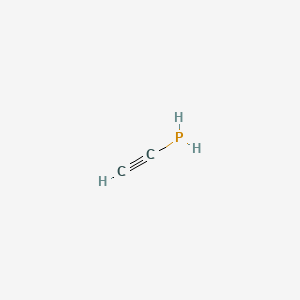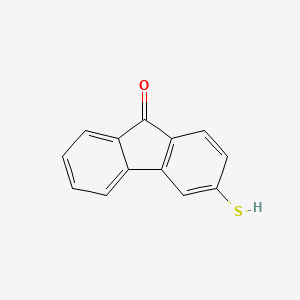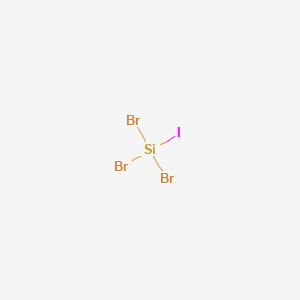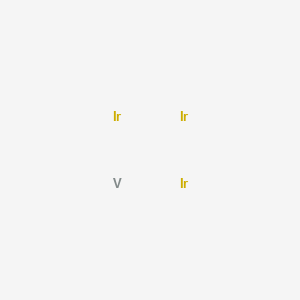
Iridium--vanadium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–vanadium (3/1) is a compound consisting of iridium and vanadium in a 3:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. Vanadium is another transition metal that exhibits a wide range of oxidation states and is known for its role in various industrial applications, including as a catalyst and in the production of strong, corrosion-resistant alloys.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium–vanadium (3/1) can involve several synthetic routes. One common method is the co-reduction of iridium and vanadium salts in the presence of a reducing agent. For example, iridium chloride and vanadium pentoxide can be reduced using hydrogen gas at elevated temperatures to form the desired compound. The reaction conditions typically involve temperatures ranging from 500°C to 800°C and a hydrogen flow rate sufficient to maintain a reducing atmosphere.
Industrial Production Methods
Industrial production of iridium–vanadium (3/1) often involves high-temperature reduction processes. The raw materials, such as iridium chloride and vanadium pentoxide, are mixed and subjected to a reducing environment, typically using hydrogen gas. The process parameters, including temperature, pressure, and gas flow rates, are optimized to ensure complete reduction and formation of the iridium–vanadium alloy.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium–vanadium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and vanadium.
Reduction: It can be reduced further to form lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where ligands coordinated to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides in appropriate solvents.
Major Products Formed
Oxidation: Oxides of iridium and vanadium, such as iridium dioxide and vanadium pentoxide.
Reduction: Lower oxidation state compounds of iridium and vanadium.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium–vanadium (3/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and hydroformylation reactions.
Material Science: It is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Studies: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a potential therapeutic agent.
Industrial Applications: Iridium–vanadium (3/1) is used in the production of high-performance alloys and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of iridium–vanadium (3/1) in catalytic processes involves the activation of substrates through coordination to the metal centers. The iridium and vanadium atoms provide active sites for the adsorption and activation of reactants, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium–ruthenium (3/1): Similar in catalytic properties but with different electronic and steric effects.
Vanadium–tungsten (3/1): Similar in terms of oxidation states and catalytic applications but with different reactivity profiles.
Uniqueness
Iridium–vanadium (3/1) is unique due to the combination of iridium’s high catalytic activity and vanadium’s versatile oxidation states. This combination allows for a wide range of catalytic applications and the ability to undergo various chemical transformations, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
12196-66-6 |
|---|---|
Molekularformel |
Ir3V |
Molekulargewicht |
627.59 g/mol |
IUPAC-Name |
iridium;vanadium |
InChI |
InChI=1S/3Ir.V |
InChI-Schlüssel |
SLKFIWIVHBLDBI-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


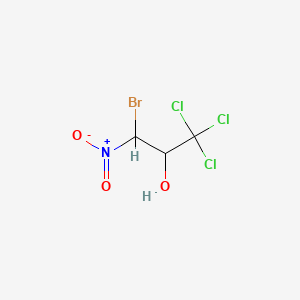
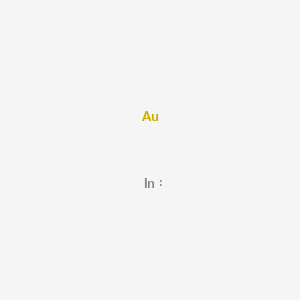

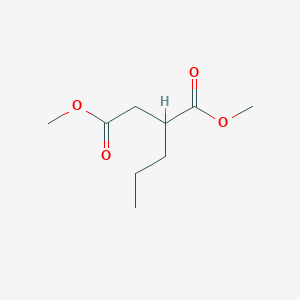
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
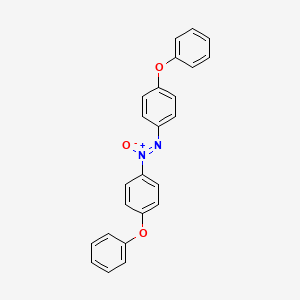
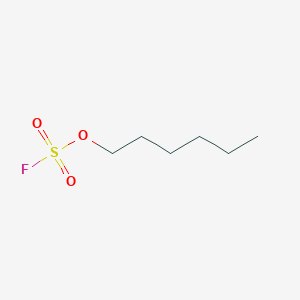
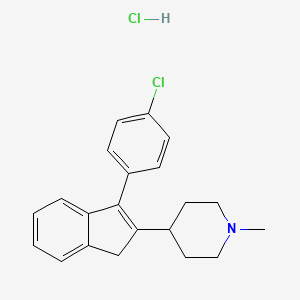
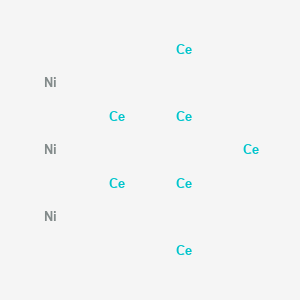
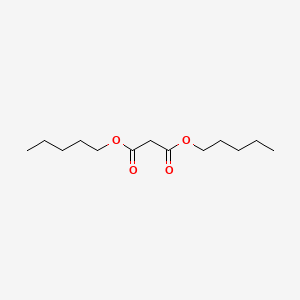
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
